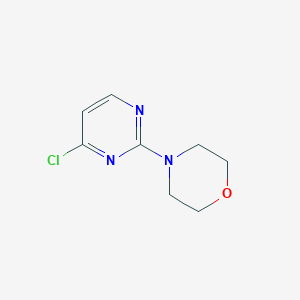

4-(4-Chloropyrimidin-2-yl)morpholine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-chloropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORDJRAQJPQYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356463 | |

| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24192-96-9 | |

| Record name | 4-(4-Chloro-2-pyrimidinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24192-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chloropyrimidin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-(4-Chloropyrimidin-2-yl)morpholine

CAS Number: 24192-96-9

Introduction: The Unseen Workhorse of Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, particularly in the highly competitive arena of kinase inhibitor development, certain molecular scaffolds emerge as indispensable building blocks. 4-(4-Chloropyrimidin-2-yl)morpholine is a prime example of such a crucial, yet often background, player. While not typically a final drug product itself, its unique structural and electronic properties make it a highly sought-after intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of targeted therapies, with a particular focus on the PI3K/Akt/mTOR signaling pathway. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking novel therapeutic possibilities.

Core Molecular and Physical Properties

A comprehensive understanding of a molecule's intrinsic properties is the foundation of its effective application in complex synthetic routes. The key physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24192-96-9 | [1][2] |

| Molecular Formula | C₈H₁₀ClN₃O | |

| Molecular Weight | 199.64 g/mol | |

| Boiling Point | 361.7°C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.321 g/cm³ (Predicted) | [4] |

Strategic Synthesis: A Protocol Grounded in Regioselectivity

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The primary challenge and the key to a successful synthesis lies in controlling the regioselectivity of the reaction between morpholine and a dichloropyrimidine precursor.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol outlines a representative method for the regioselective synthesis of this compound. The choice of a dichloropyrimidine is critical, as the reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring differs, allowing for a controlled, stepwise substitution.

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

A suitable organic solvent (e.g., acetone, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in the chosen organic solvent. Cool the solution to 0°C using an ice bath.

-

Nucleophilic Addition: While maintaining the temperature at 0°C, slowly add a solution of morpholine (1.05 equivalents) to the reaction mixture. The slight excess of morpholine helps to drive the reaction to completion.

-

Base Addition: Following the addition of morpholine, add the non-nucleophilic base (e.g., triethylamine, 4 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the morpholine nitrogen and thus maintaining its nucleophilicity.

-

Reaction Progression: Allow the reaction to stir at 0°C for a designated period (e.g., 15-30 minutes), then warm to room temperature and continue stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further dried under high vacuum.

-

Purification: The crude product is then purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from any unreacted starting materials and the isomeric byproduct, 4-(2-chloropyrimidin-4-yl)morpholine.

Causality Behind Experimental Choices:

-

Low Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction and enhances the regioselectivity by favoring the substitution at the more reactive C4 position of the 2,4-dichloropyrimidine.

-

Non-Nucleophilic Base: The use of a non-nucleophilic base like triethylamine is critical to avoid competition with morpholine as the nucleophile.

-

Chromatographic Purification: Due to the potential for the formation of the isomeric product, purification by column chromatography is essential to isolate the desired this compound with high purity.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The morpholine-pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The morpholine moiety often serves to improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate. The pyrimidine core, on the other hand, acts as a versatile anchor that can be further functionalized to achieve potent and selective binding to the target kinase. This compound is a valuable intermediate in this context, as the remaining chlorine atom at the 4-position provides a reactive handle for subsequent coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional pharmacophoric elements.

Role in PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][5]

A significant number of PI3K and mTOR inhibitors incorporate the morpholine-pyrimidine core. For instance, the morpholine group in many PI3K inhibitors has been shown to form a key hydrogen bond within the ATP-binding pocket of the enzyme.[6] this compound serves as a key precursor for the synthesis of such inhibitors. The initial nucleophilic substitution of a dichloropyrimidine with morpholine establishes the crucial morpholine-pyrimidine core. The remaining chlorine atom can then be displaced in a subsequent reaction to build out the rest of the inhibitor molecule, which is designed to occupy other regions of the kinase active site and confer selectivity.

While specific publicly available synthesis routes for late-stage clinical candidates or approved drugs that explicitly start from this compound are often proprietary, the general strategy is well-established in the medicinal chemistry literature. For example, in the development of various thienopyrimidine-based PI3K inhibitors, a common synthetic strategy involves the initial formation of a morpholinopyrimidine intermediate, which is then elaborated through further chemical transformations.[7]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are essential.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.

-

Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator should be used.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a quintessential example of a strategic intermediate in modern drug discovery. Its value lies not in its own biological activity, but in its ability to be efficiently incorporated into more complex molecules that are designed to interact with specific biological targets with high potency and selectivity. The morpholine-pyrimidine core is a well-validated pharmacophore for kinase inhibition, and this compound provides a reliable and versatile entry point for the synthesis of novel drug candidates targeting pathways such as the PI3K/Akt/mTOR cascade. As the quest for more effective and selective targeted therapies continues, the importance of well-characterized and readily accessible building blocks like this compound will only continue to grow.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Frontiers in Chemistry. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]

-

Mol-Instincts. This compound. Available at: [Link]

-

MDPI. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism. Available at: [Link]

-

Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]

-

2a biotech. Product Detail. Available at: [Link]

-

PubChem. Pictilisib. Available at: [Link]

Sources

- 1. 24192-96-9 this compound [king-pharm.com]

- 2. 24192-96-9 this compound [king-pharm.com]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(4-Chloropyrimidin-2-yl)morpholine

Abstract: 4-(4-Chloropyrimidin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for optimizing experimental design, predicting biological behavior, and developing robust formulations. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, including its chemical identity, solubility, lipophilicity, and stability. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of these properties, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological investigation. This compound is a substituted pyrimidine, featuring a morpholine ring attached at the 2-position and a chlorine atom at the 4-position of the pyrimidine core.

| Identifier | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 24192-96-9 | [1] |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | |

| Canonical SMILES | C1COCCN1C2=NC=CC(=N2)Cl |

2D Chemical Structure:

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, making this analysis a critical step in early-stage drug development.[2][3][4]

| Property | Value / Description | Significance in Drug Development |

| Physical Appearance | Expected to be a white to off-white solid at STP. | Influences handling, formulation (e.g., powder flow), and initial purity assessment. |

| Melting Point (°C) | Data not publicly available. Requires experimental determination. | A sharp melting point range is a key indicator of purity. Affects solid-state stability and manufacturing processes. |

| Aqueous Solubility | Data not publicly available. Requires experimental determination. | Crucial for bioavailability. Poor solubility is a major hurdle in drug development, affecting absorption and formulation options.[3] |

| Lipophilicity (logP) | Data not publicly available. Requires experimental determination. | Governs membrane permeability and transport across biological barriers.[5] A key parameter in Lipinski's Rule of Five for predicting drug-likeness. |

| pKa | Data not publicly available. Requires experimental determination. | The pyrimidine nitrogens are weakly basic. pKa determines the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |

Stability and Reactivity Profile

Understanding a compound's stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact efficacy or toxicity.

Chemical Stability

The this compound structure contains moieties susceptible to degradation:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution by water, particularly under non-neutral pH conditions. This would lead to the formation of the corresponding 4-hydroxypyrimidine derivative.

-

Oxidation: While the core structure is relatively robust, oxidative degradation can occur under harsh conditions, often involving atmospheric oxygen and initiated by light or trace metal impurities.

-

Photostability: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light. Photostability studies are crucial for compounds intended for topical or parenteral administration.

Insight: To proactively identify these liabilities, forced degradation studies (or stress testing) are indispensable.[6] Subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, oxidizing agents, and intense light) helps to rapidly identify potential degradants and establish stability-indicating analytical methods.[6]

Recommended Storage Conditions

Based on the chemical structure and data from similar heterocyclic compounds, the following storage conditions are recommended to ensure long-term integrity:

-

Temperature: Store at low temperatures, such as 2-8°C or -20°C.

-

Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[7]

-

Light: Protect from light by using amber vials or storing in a dark location.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of this compound.

Caption: General workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp melting range for a pure crystalline solid. A broad or depressed melting range typically indicates the presence of impurities.[8] This protocol is based on standard capillary melting point techniques.[9][10][11]

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[8]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to find an approximate range.[8]

-

-

Measurement:

-

For the accurate measurement, set the starting temperature to at least 20 °C below the approximate melting point found in the preliminary run.[9]

-

Insert the capillary tube into the apparatus.

-

Set a slow heating rate of 1-2 °C per minute. Causality: A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

-

Reporting:

-

Report the result as a melting range (T1 - T2).

-

Perform the measurement in triplicate for statistical validity.

-

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[12] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, which is a true reflection of its intrinsic solubility.

Methodology:

-

Preparation:

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

-

Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert vial. Causality: An excess of solid is required to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE). Causality: Proper separation is crucial to avoid including solid particles in the sample for analysis, which would artificially inflate the measured solubility.[13]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[13]

-

-

Reporting:

-

Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

-

Protocol: Lipophilicity Determination (RP-HPLC Method)

Rationale: The Reverse-Phase HPLC method offers a rapid, high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP).[5] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology:

-

System Setup:

-

Use a standard RP-HPLC system with a C18 column and a UV detector.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a set of 5-7 reference compounds with well-established logP values that span the expected logP of the test compound.

-

Inject each reference compound individually onto the HPLC system under isocratic conditions.

-

Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. A linear relationship should be observed.[5]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC using the exact same method as the standards.

-

Record its retention time and calculate its capacity factor (k).

-

-

Calculation and Reporting:

-

Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.[5]

-

Report the calculated logP value.

-

Safety and Handling

Proper handling is essential to ensure personnel safety. The following information is based on available safety data for the compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

This guide has detailed the essential physicochemical properties of this compound, highlighting their critical importance in the context of drug discovery and development. While specific experimental values for properties like melting point, solubility, and logP are not widely reported in the literature, the robust and validated protocols provided herein offer a clear pathway for their determination. By applying these methods, researchers can generate the high-quality data necessary to advance their research, optimize compound design, and make informed decisions in the development of novel therapeutics based on this versatile chemical scaffold.

References

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical.

- This compound | 24192-96-9. Biosynth.

- 4.

- Melting point determin

- Measuring the Melting Point. Westlab Canada.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

- This compound [24192-96-9]. King-Pharm.

- General Experimental Protocol for Determining Solubility. BenchChem.

- experiment (1) determination of melting points. University of Basrah.

- 1236 SOLUBILITY MEASUREMENTS.

- How to Evaluate Lipophilicity Rapidly?

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.

- 4-(2-Chloropyrimidin-4-yl)morpholine. ChemScene.

- 62968-37-0(4-(2-CHLORO-4-PYRIMIDINYL)MORPHOLINE) Product Description. ChemicalBook.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Physicochemical Property Study. WuXi AppTec DMPK.

- Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. BenchChem.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

- Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Determination of logP coefficients via a RP-HPLC column.

- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M

Sources

- 1. This compound [24192-96-9] | King-Pharm [king-pharm.com]

- 2. langhuapharma.com [langhuapharma.com]

- 3. ajptonline.com [ajptonline.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. 62968-37-0 CAS MSDS (4-(2-CHLORO-4-PYRIMIDINYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Characterization of 4-(4-Chloropyrimidin-2-yl)morpholine

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of 4-(4-Chloropyrimidin-2-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a validated synthetic protocol via nucleophilic aromatic substitution and delineate a multi-technique analytical workflow for unambiguous structure confirmation and characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in modern analytical techniques. The methodologies detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in a definitive characterization of the target molecule.

Introduction: The Morpholinopyrimidine Scaffold

The morpholinopyrimidine core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically relevant agents, particularly protein kinase inhibitors. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the pyrimidine ring serves as a versatile anchor for engaging with biological targets. The specific compound, this compound, serves as a crucial intermediate, where the reactive chlorine atom at the C4 position provides a synthetic handle for further elaboration and library development. Accurate and robust characterization of this intermediate is paramount to ensure the integrity of downstream discovery efforts. This guide provides the definitive protocol for its synthesis and structural validation.

Synthesis and Purification

The synthesis of this compound is efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, particularly at positions 2, 4, and 6, which are activated towards nucleophilic attack.

Reaction Scheme: 2,4-Dichloropyrimidine reacts with morpholine in the presence of a non-nucleophilic base to yield the target product. The reaction's regioselectivity is directed by the electronic properties of the pyrimidine ring.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (10 mL/g of pyrimidine).

-

Nucleophilic Addition: Cool the stirred suspension to 0 °C using an ice bath. Add morpholine (1.1 eq) dropwise over 15 minutes.

-

Scientist's Note: Initial cooling and slow addition are crucial to manage the exothermicity of the reaction and to favor substitution at the more reactive C2 position over the C4 position, thereby enhancing regioselectivity.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.[1][2] The disappearance of the 2,4-dichloropyrimidine spot indicates completion.

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water (3 x 50 mL) to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides orthogonal, complementary data points that, when combined, constitute a robust validation package.

Caption: Overall workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift to the TMS peak at 0.00 ppm.

Expected Spectral Data & Interpretation: The structure contains two key regions: the aromatic pyrimidine ring and the aliphatic morpholine ring.[3]

-

Pyrimidine Protons: Two signals are expected in the aromatic region. The proton at C6 (H-6) will appear as a doublet, coupled to the proton at C5 (H-5). H-5 will also be a doublet.

-

Morpholine Protons: Two distinct signals are expected for the morpholine protons, each integrating to 4H. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be deshielded and appear downfield compared to the protons on the carbons adjacent to the oxygen (-O-CH₂-).[3]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | Doublet (d) | ~5.5 | 1H | Pyrimidine H-6 |

| ~6.60 | Doublet (d) | ~5.5 | 1H | Pyrimidine H-5 |

| ~3.85 | Triplet (t) | ~4.8 | 4H | Morpholine -N-CH₂- |

| ~3.75 | Triplet (t) | ~4.8 | 4H | Morpholine -O-CH₂- |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A standard experiment involves a 45° pulse angle, a 2-second relaxation delay, and accumulating >1024 scans for a good signal-to-noise ratio.

Expected Spectral Data & Interpretation: Six distinct carbon signals are expected.

-

Pyrimidine Carbons: Three signals corresponding to the pyrimidine ring carbons. C2 and C4, being attached to heteroatoms (N and Cl), will be the most downfield.

-

Morpholine Carbons: Two signals for the morpholine ring carbons. The carbons adjacent to nitrogen appear around 44 ppm, while the carbons adjacent to the more electronegative oxygen appear further downfield at ~66 ppm.[2]

| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | Pyrimidine C2 |

| ~161.5 | Pyrimidine C4 |

| ~158.0 | Pyrimidine C6 |

| ~108.0 | Pyrimidine C5 |

| ~66.5 | Morpholine -O-CH₂- |

| ~44.0 | Morpholine -N-CH₂- |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer. Acquire data in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺. Analyze the isotopic distribution pattern and characteristic fragment ions.

Expected Data & Interpretation:

-

Molecular Ion: The exact mass of C₈H₁₀ClN₃O is 199.0512. The high-resolution mass spectrum (HRMS) should show a [M+H]⁺ ion at m/z 200.0590.

-

Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. Two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, will be observed at m/z 200 and 202, respectively, in an approximate 3:1 intensity ratio.

-

Fragmentation: The primary fragmentation pathways involve the morpholine ring.

Caption: Predicted key fragmentation pathways in ESI-MS.

| Predicted MS Data | ||

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| 202.05 | ~33 | [M+2+H]⁺ Isotope Peak |

| 200.05 | 100 | [M+H]⁺ Molecular Ion |

| 158.02 | ~10 | [M+2-C₂H₄O+H]⁺ |

| 156.02 | ~30 | [M-C₂H₄O+H]⁺ |

| 115.00 | ~5 | [Chloropyrimidine+2H]⁺ Isotope Peak |

| 113.00 | ~15 | [Chloropyrimidine]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H (Pyrimidine) |

| 2950-2850 | C-H Stretch | Aliphatic C-H (Morpholine) |

| 1600-1550 | C=N/C=C Stretch | Pyrimidine ring stretching |

| 1250-1350 | C-N Stretch | Aryl-N (Pyrimidine-Morpholine) |

| 1115-1125 | C-O-C Stretch | Ether (Morpholine) |

| 800-600 | C-Cl Stretch | Chloroalkene (C-Cl) |

Definitive Confirmation: Single Crystal X-ray Diffraction

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure, the unequivocal and definitive proof is obtained via Single Crystal X-ray Diffraction. This technique determines the precise three-dimensional arrangement of atoms in space. The process involves growing a high-quality single crystal of the compound, which can be challenging, but the resulting data provides bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity. Numerous studies on pyrimidine derivatives have relied on this technique for ultimate structural confirmation.[4][5][6][7]

Conclusion

The structural identity of this compound has been rigorously established through a systematic and multi-technique analytical workflow. The synthesis via SNAr is efficient and regioselective. The collective data from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy are fully consistent with the proposed structure. This comprehensive characterization package provides the necessary confidence for its use as a well-defined molecular entity in drug discovery pipelines and further chemical synthesis.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved January 10, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

-

Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6947-6959. Retrieved January 10, 2026, from [Link]

-

The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]

-

4-(2-Chloropyrimidin-4-yl)morpholine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Chloropyrimidin-2-yl)morpholine: A Technical Guide

Introduction to 4-(4-Chloropyrimidin-2-yl)morpholine

This compound is a substituted pyrimidine derivative incorporating a morpholine moiety. The pyrimidine ring is a fundamental component of various biologically active molecules, including nucleic acids, and its derivatives are widely explored in medicinal chemistry for their potential as therapeutic agents.[1] The morpholine scaffold is also a common feature in many approved drugs, valued for its favorable physicochemical properties.[2] The combination of these two pharmacophores in this compound makes it a compound of interest for further chemical exploration and biological screening.

Molecular Structure:

Caption: Molecular structure of this compound.

Compound Properties:

| Property | Value |

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 199.64 g/mol |

| CAS Number | 24192-96-9 |

Methodologies for Spectroscopic Analysis

The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its identity, purity, and structure. The following sections outline the standard experimental protocols for acquiring NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be acquired.

Experimental Protocol:

-

Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or similar instrument.

-

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 200-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an orbitrap or FT-ICR mass spectrometer would be used to determine the exact mass and elemental composition.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, along with detailed interpretations based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d, J ≈ 5.5 Hz | 1H | H-6 (pyrimidine) |

| ~6.60 | d, J ≈ 5.5 Hz | 1H | H-5 (pyrimidine) |

| ~3.85 | t, J ≈ 5.0 Hz | 4H | -O-CH₂- (morpholine) |

| ~3.75 | t, J ≈ 5.0 Hz | 4H | -N-CH₂- (morpholine) |

Interpretation:

-

Pyrimidine Protons: The pyrimidine ring is expected to show two doublets in the aromatic region. The proton at the 6-position (H-6), being adjacent to a nitrogen atom, is expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the proton at the 5-position (H-5) (~6.60 ppm). The coupling constant between these two adjacent protons would be approximately 5.5 Hz.

-

Morpholine Protons: The morpholine ring protons typically exhibit two distinct signals.[3] The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and are predicted to appear as a triplet at around 3.85 ppm. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to appear as a triplet at a slightly higher field, around 3.75 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy (Predicted)

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 (pyrimidine) |

| ~161.5 | C-4 (pyrimidine) |

| ~158.0 | C-6 (pyrimidine) |

| ~110.0 | C-5 (pyrimidine) |

| ~66.5 | -O-CH₂- (morpholine) |

| ~44.0 | -N-CH₂- (morpholine) |

Interpretation:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have distinct chemical shifts. The carbon atom at the 2-position (C-2), bonded to two nitrogen atoms, is predicted to be the most deshielded, appearing around 165.0 ppm. The carbon at the 4-position (C-4), bonded to a nitrogen and a chlorine atom, is also significantly deshielded and is expected around 161.5 ppm. The C-6 carbon, adjacent to a nitrogen atom, is predicted to resonate at approximately 158.0 ppm. The C-5 carbon, situated between two carbon atoms, would be the most shielded of the pyrimidine carbons, with a predicted chemical shift of about 110.0 ppm.

-

Morpholine Carbons: The carbon atoms of the morpholine ring adjacent to the electronegative oxygen atom are expected to be deshielded and appear around 66.5 ppm.[4] The carbons adjacent to the nitrogen atom are predicted to be at a higher field, around 44.0 ppm.

Infrared (IR) Spectroscopy (Predicted)

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (morpholine) |

| ~1600-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1450-1400 | Medium | CH₂ scissoring (morpholine) |

| ~1300-1200 | Strong | C-N stretching |

| ~1115 | Strong | C-O-C stretching (morpholine) |

| ~800-750 | Strong | C-Cl stretching |

Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the pyrimidine and morpholine moieties.

-

C-H Stretching: The C-H stretching vibrations of the methylene groups in the morpholine ring are expected in the 2950-2850 cm⁻¹ region.[5]

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring are predicted to give strong absorptions in the 1600-1550 cm⁻¹ range.

-

Morpholine Vibrations: The characteristic C-O-C stretching of the morpholine ring should produce a strong band around 1115 cm⁻¹.[5] The CH₂ scissoring vibrations are expected around 1450-1400 cm⁻¹.

-

C-N and C-Cl Stretching: A strong band corresponding to C-N stretching is anticipated in the 1300-1200 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 800-750 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Predicted MS Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 199/201 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 170/172 | Moderate | [M - CH₂CH]⁺ |

| 142/144 | Moderate | [M - C₂H₄O]⁺ |

| 113 | High | [C₄H₂ClN₂]⁺ (Chloropyrimidine fragment) |

| 86 | High | [C₄H₈NO]⁺ (Morpholine fragment) |

| 56 | High | [C₃H₆N]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 201 with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The fragmentation of this compound is likely to proceed through several pathways. A common fragmentation for morpholine-containing compounds is the loss of a C₂H₄O unit, which would lead to a fragment at m/z 142/144.[6] Cleavage of the bond between the pyrimidine ring and the morpholine nitrogen could lead to the formation of the chloropyrimidine cation at m/z 113 and the morpholine cation at m/z 86. The morpholine fragment could further lose a CH₂O group to give a fragment at m/z 56.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar compounds, we have constructed a comprehensive dataset that can serve as a valuable reference for the synthesis, characterization, and quality control of this compound. The provided protocols and interpretations offer a solid foundation for researchers working with this and related heterocyclic molecules. It is important to reiterate that for definitive structural confirmation and regulatory purposes, the acquisition of experimental data is essential.

References

-

ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

PubChemLite. This compound (C8H10ClN3O). [Link]

-

PubChem. 4-(2-Chloropyrimidin-4-yl)morpholine. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

NIST WebBook. Morpholine. [Link]

-

Chemsrc. 4-(2-Chloro-4-pyrimidinyl)morpholine. [Link]

-

NIST WebBook. Morpholine, 4-methyl-. [Link]

-

PubChem. 2-(4-Chloropyrimidin-2-yl)morpholine. [Link]

-

PubMed. Synthesis, spectral analysis and biological evaluation of 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives. [Link]

-

PMC. 4-(4-Nitrophenyl)morpholine. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

BMRB. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. [Link]

-

DergiPark. Synthesis and structure analysis of the novel 4-(2-aminoethyl)morpholine substituted cyclotriphosphazene. [Link]

-

PubChem. 4-Methylmorpholine. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

ChemUniverse. 4-(2-chloropyrimidin-4-yl)morpholine. [Link]

Sources

An In-depth Technical Guide to the Formation of 4-(4-Chloropyrimidin-2-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-chloropyrimidin-2-yl)morpholine, a crucial building block in medicinal chemistry and drug discovery. The document delves into the core principles of the reaction mechanism, focusing on the nuances of nucleophilic aromatic substitution (SNAr) on the pyrimidine scaffold. Detailed experimental protocols, supported by field-proven insights, are presented to ensure reproducible and efficient synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the formation of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including several approved pharmaceutical agents.[1] Their electron-deficient nature makes them susceptible to nucleophilic attack, providing a versatile platform for the synthesis of a wide array of derivatives.[2] The introduction of substituents at various positions on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the reactive chlorine atom at the C4 position allows for further functionalization.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 2,4-dichloropyrimidine and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic rings bearing a good leaving group, such as a halogen.

The SNAr mechanism can be described in two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the 2,4-dichloropyrimidine ring that is bonded to a chlorine atom. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

-

Departure of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (the leaving group).

A critical aspect of this reaction is its regioselectivity . The pyrimidine ring in 2,4-dichloropyrimidine has two electrophilic centers at the C2 and C4 positions. Generally, nucleophilic attack is favored at the C4 position.[3][4] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho-nitrogen atoms (N1 and N3) for attack at C2.[1] However, the regioselectivity can be influenced by several factors, including the presence of other substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[5][6] For the reaction between 2,4-dichloropyrimidine and morpholine, substitution at the C2 position is generally favored under standard conditions, leading to the formation of the desired this compound.

Caption: Generalized SNAr mechanism for the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methodologies for similar nucleophilic aromatic substitution reactions on dichloropyrimidines.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloropyrimidine | 98% | Commercially Available |

| Morpholine | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.05 equivalents) and anhydrous N,N-dimethylformamide (DMF, approximately 10 volumes relative to the dichloropyrimidine).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.

-

Substrate Addition: Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 40:60 ethyl acetate/hexane).[7]

-

Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with ethyl acetate. Wash the organic layer with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Expected Yield and Characterization

Based on similar reported procedures, the expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (if solid): To assess the purity of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of this compound and its isomer.

| Parameter | This compound | 4-(2-Chloropyrimidin-4-yl)morpholine | Reference |

| Molecular Formula | C₈H₁₀ClN₃O | C₈H₁₀ClN₃O | [2][8] |

| Molecular Weight | 199.64 g/mol | 199.64 g/mol | [2][8] |

| Typical Reaction Yield | 70-85% (estimated) | ~70% | [7] |

| Reaction Time | 4-6 hours | 4-6 hours | [7] |

| Reaction Temperature | Room Temperature | Room Temperature | [7] |

| Appearance | White to off-white solid | White to off-white solid | [9] |

Conclusion and Future Perspectives

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the SNAr mechanism and the factors influencing regioselectivity is paramount for optimizing the reaction conditions and achieving high yields of the desired product. The detailed experimental protocol provided in this guide serves as a reliable starting point for researchers in the field.

Future research may focus on the development of more sustainable and environmentally friendly synthetic routes, potentially exploring greener solvents or catalytic systems to further enhance the efficiency and reduce the environmental impact of the synthesis. The continued exploration of the reactivity of the remaining chlorine atom will undoubtedly lead to the discovery of novel pyrimidine derivatives with promising biological activities.

References

-

Jana, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

PubChem. (n.d.). 4-(2-Chloropyrimidin-4-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yıldırım, I., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 670-676. [Link]

- Reddy, T. S., et al. (2016). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842.

- Ortiz, K. G., et al. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society.

-

Chemsrc. (n.d.). 4-(2-Chloro-4-pyrimidinyl)morpholine. Retrieved from [Link]

- Zhang, W., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine.

- Taylor, R. D., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 78(10), 4889-4897.

-

Jana, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace. [Link]

- Bagal, D. B., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

-

PubChem. (n.d.). 2-(4-Chloropyrimidin-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

- Nilsen, A., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(11), 2947.

- Kumar, D., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932.

- Li, J., et al. (2021). Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis.

Sources

- 1. jocpr.com [jocpr.com]

- 2. 4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 62968-37-0|4-(2-Chloropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Chloropyrimidin-2-yl)morpholine | C8H10ClN3O | CID 174491927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 62968-37-0 CAS MSDS (4-(2-CHLORO-4-PYRIMIDINYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Versatility of Morpholine-Containing Pyrimidines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of a pyrimidine core with a morpholine moiety has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of morpholine-containing pyrimidines. We will delve into their significant roles as anticancer, anti-inflammatory, and antimicrobial agents, with a particular focus on their well-established function as inhibitors of the PI3K/Akt/mTOR signaling pathway. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical architecture.

Introduction: The Strategic Union of Pyrimidine and Morpholine

The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant heterocycle.[1] Its derivatives are integral to numerous approved drugs, showcasing a wide array of pharmacological effects.[2] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is another key pharmacophore.[3][4] Its inclusion in drug candidates can enhance potency through molecular interactions with target proteins, such as kinases, and improve pharmacokinetic properties.[3] The molecular hybridization of these two scaffolds has proven to be a highly successful strategy in drug discovery, leading to the development of compounds with significant therapeutic potential.[5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Morpholine-containing pyrimidines have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival.[5][7]

The PI3K/Akt/mTOR Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes and its dysregulation is a hallmark of many human cancers.[7][8] Consequently, targeting this pathway has become a major focus of oncology drug development.[7][8] Morpholine-containing pyrimidines are particularly effective as inhibitors of PI3K and mTOR, often exhibiting dual inhibitory activity.[1]

The morpholine moiety plays a crucial role in the inhibitory activity of these compounds.[9] It often forms a critical hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[7][9] This interaction, coupled with the pyrimidine scaffold that fits into the ATP-binding pocket, provides a strong foundation for potent and selective inhibition.[9] Several morpholine-pyrimidine derivatives have advanced into clinical trials, including Apitolisib (GDC-0980) and Bupralisib (BKM-120), highlighting the clinical significance of this chemical class.[1]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[10][11] While first-generation EGFR inhibitors have shown efficacy, acquired resistance, often through the T790M mutation, is a significant clinical challenge.[10] Morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of this resistant EGFR mutant.[10] These compounds demonstrate high selectivity for the mutant EGFR over the wild-type, suggesting a potential for reduced side effects.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of morpholine-containing pyrimidines is highly dependent on their substitution patterns. Key SAR findings include:

-

The Morpholine Group: This is often essential for activity, forming crucial hydrogen bonds in the kinase hinge region.[4][9]

-

Substituents on the Pyrimidine Ring: The nature and position of substituents significantly impact potency and selectivity. Electron-withdrawing groups on an attached phenyl ring can enhance cytotoxic activity.[12]

-

Hybridization with Other Scaffolds: Combining the morpholine-pyrimidine core with other pharmacophores, such as pyrazoline, can lead to compounds with potent cytotoxicity against various cancer cell lines.[12]

Table 1: Anticancer Activity of Representative Morpholine-Containing Pyrimidines

| Compound ID | Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Compound 2g | Not specified | SW480 (colorectal) | 5.10 ± 2.12 | [5] |

| MCF-7 (breast) | 19.60 ± 1.13 | [5] | ||

| Inhibitor 10c | EGFRT790M/L858R | H1975 (NSCLC) | 0.037 | [10] |

| Compound 8d | PI3Kα | A549, PC-3, MCF-7, HepG2 | 6.02 - 10.27 | [12] |

| AK-3 | Not specified | A549 (lung) | 10.38 ± 0.27 | [13] |

| MCF-7 (breast) | 6.44 ± 0.29 | [13] | ||

| SHSY-5Y (neuroblastoma) | 9.54 ± 0.15 | [13] | ||

| AK-10 | Not specified | A549 (lung) | 8.55 ± 0.67 | [13] |

| MCF-7 (breast) | 3.15 ± 0.23 | [13] | ||

| SHSY-5Y (neuroblastoma) | 3.36 ± 0.29 | [13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Morpholine-containing pyrimidines have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[2][14]

Mechanism of Action

These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][14] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2][14]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: A typical workflow for assessing the anti-inflammatory effects of novel compounds.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Morpholine derivatives, including those with a pyrimidine core, have shown promising activity against a range of bacterial and fungal pathogens.[15][16][17]

Spectrum of Activity

Certain morpholine-pyrimidine hybrids have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] The structure-activity relationship suggests that the nature of the substituent on the pyrimidine ring plays a crucial role in determining the spectrum and potency of antimicrobial action.[17] For instance, the presence of a 4-chlorophenyl or a 2,6-difluorophenyl group on the pyrimidine ring has been associated with significant activity against Gram-positive bacteria.[17] Some morpholine derivatives have also shown inhibitory activity against various fungal strains, including Candida albicans and Saccharomyces cerevisiae.[16]

Neuroprotective and Other Biological Activities

Beyond the major areas of oncology, inflammation, and infectious diseases, morpholine-containing pyrimidines have shown potential in other therapeutic areas.

-

Neuroprotection: Certain pyrrolopyrimidine derivatives containing a morpholine moiety have exhibited neuroprotective effects in preclinical models, suggesting their potential for treating neurodegenerative diseases.[18][19]

-

Antiviral and Anticonvulsant Activities: The pyrimidine nucleus is a component of various antiviral and anticonvulsant drugs, and the incorporation of a morpholine ring can modulate these activities.[1]

-

Enzyme Inhibition: Some morpholine-pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as cholinesterases, which are relevant to Alzheimer's disease.[20]

Synthesis and Experimental Protocols

The synthesis of morpholine-containing pyrimidines typically involves multi-step reaction sequences. A common approach is the nucleophilic substitution of a halogenated pyrimidine with morpholine.[5][21]

General Synthetic Procedure

A general two-step synthesis for certain pyrimidine-morpholine hybrids is as follows:[5][21]

-

Step 1: Benzylation of a Chlorinated Pyrimidine: A starting material like 3-methyl-6-chlorouracil is reacted with a substituted benzyl bromide in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (THF).[5]

-

Step 2: Nucleophilic Substitution with Morpholine: The resulting benzylated pyrimidine intermediate is then reacted with morpholine under basic conditions, often using triethylamine and potassium carbonate, to yield the final morpholine-containing pyrimidine derivative.[5]

Synthetic Scheme: A General Route to Morpholine-Pyrimidines

Caption: A generalized two-step synthesis of morpholine-pyrimidine hybrids.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.

-